4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Description
The compound 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide features a hybrid heterocyclic scaffold combining pyrrole, triazolo-pyridine, and fluorinated aryl moieties. The triazolo-pyridine core may contribute to rigidity and π-π stacking interactions, while the pyrrole-carboxamide linker offers hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N5O/c20-14-4-1-11(2-5-14)12-7-15(24-8-12)18(29)25-9-17-27-26-16-6-3-13(10-28(16)17)19(21,22)23/h1-2,4-5,7-8,13,24H,3,6,9-10H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNBOIZQGOXDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound primarily targets the c-Met kinase and Dipeptidyl Peptidase IV (DPP-IV) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. DPP-IV is an enzyme that degrades incretin hormones, which are involved in insulin secretion.
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of c-Met kinase and DPP-IV, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
By inhibiting c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway , which is often overactive in various types of cancer. The inhibition of DPP-IV leads to increased levels of incretin hormones, enhancing the secretion of insulin and thereby regulating blood glucose levels.
Pharmacokinetics
The compound exhibits good oral bioavailability in preclinical species. This suggests that it is well-absorbed in the gastrointestinal tract and can reach therapeutic concentrations in the body when administered orally
Result of Action
The inhibition of c-Met kinase by the compound can lead to anti-tumor activity . It has shown excellent activity against A549, MCF-7, and HeLa cancer cell lines. The inhibition of DPP-IV results in improved regulation of blood glucose levels, which can be beneficial in the treatment of type 2 diabetes.
Biological Activity
The compound 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications, particularly as a selective antagonist for the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system (CNS) disorders. The biological activity of this compound is primarily linked to its interactions at the molecular level, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.33 g/mol. The structure features a pyrrole ring and a triazolo-pyridine moiety, which are essential for its biological activity.
The compound acts as an antagonist of the NK-3 receptor. By inhibiting this receptor's activity, it can modulate neurokinin signaling pathways associated with anxiety and depression. The antagonistic action may also provide therapeutic benefits in treating other CNS disorders such as schizophrenia and substance use disorders.
Anticancer Activity
Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis through mitochondrial pathways. Specifically:
- Compound RB7 , a derivative with similar structural features, demonstrated an IC50 range of 6.587 to 11.10 µM against HT-29 colorectal cancer cells.
- Mechanistically, RB7 was found to up-regulate Bax and down-regulate Bcl2 , leading to the activation of Caspase 3 , which is crucial for apoptosis induction in cancer cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| RB7 | 6.587 - 11.10 | Induces apoptosis via mitochondrial pathway |
Neuropharmacological Effects
The neuropharmacological profile of the compound is supported by its ability to modulate neurotransmitter systems through NK-3 receptor antagonism:
- Anxiety Reduction : In preclinical models, NK-3 antagonists have been shown to reduce anxiety-like behaviors.
- Antidepressant Effects : There is emerging evidence that blocking NK-3 receptors may enhance serotonergic and dopaminergic signaling pathways.
Study on NK-3 Antagonists
A study published in Nature explored the effects of NK-3 antagonists on anxiety and depression models in rodents. The results indicated that administration of selective NK-3 antagonists resulted in significant reductions in anxiety-related behaviors compared to controls .
Clinical Trials
Ongoing clinical trials are investigating the efficacy of NK-3 antagonists in treating mood disorders. Early-phase trials have reported promising results regarding safety and tolerability .
Comparison with Similar Compounds
Pyrrole-2-Carboxamide Derivatives
Key Analogs :
- 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (38)
- 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (39)
(Source: Antimalarial DHODH Inhibitors )
| Feature | Target Compound | Compound 38 | Compound 39 |
|---|---|---|---|
| Core Structure | Triazolo-pyridine + pyrrole | Triazole + pyrrole | Oxadiazole + pyrrole |
| Substituents | 4-Fluorophenyl, CF₃ | Pyridin-3-ylmethyl, methyl | Pyridin-3-ylmethyl, methyl |
| Yield | Not Reported | 22% | 15% |
| Purity (HPLC/LCMS) | Not Reported | 80.56% / 89.09% | 98.36% / 99.69% |
| Biological Role | Undisclosed | Dihydroorotate dehydrogenase inhibition | Dihydroorotate dehydrogenase inhibition |
Key Insights :
- The target compound’s triazolo-pyridine core distinguishes it from analogs with triazole or oxadiazole rings.
- Lower yields (15–25%) in analogs suggest synthetic challenges in introducing trifluoromethyl and fluorophenyl groups .
- Compound 39’s high purity (98.36%) highlights the stabilizing role of oxadiazole substituents.
Fluorinated Heterocycles in Diabetes Research
Key Analog : Sitagliptin Impurity A
(Source: Synthesis of Sitagliptin Impurities )
| Feature | Target Compound | Sitagliptin Impurity A |
|---|---|---|
| Core Structure | Triazolo-pyridine | Triazolo-pyrazine |
| Substituents | 4-Fluorophenyl, CF₃, pyrrole | Trifluoromethyl, fluorophenyl |
| Therapeutic Role | Undisclosed | Dipeptidyl peptidase-4 inhibitor |
Key Insights :
Trifluoromethyl-Substituted Carboxamides
Key Analog : GRA1 (Glucagon Receptor Antagonist)
(Source: Anti-Diabetic Efficacy Study )
| Feature | Target Compound | GRA1 |
|---|---|---|
| Core Structure | Triazolo-pyridine + pyrrole | Pyrazole + chromene |
| Substituents | CF₃, 4-fluorophenyl | CF₃, 3-fluorophenyl |
| Biological Activity | Undisclosed | Glucagon receptor antagonism |
Key Insights :
Triazolo-Pyrimidine Derivatives
Key Analog : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide
(Source: Patent Literature )
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
